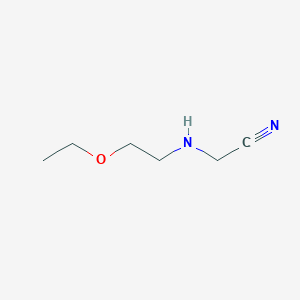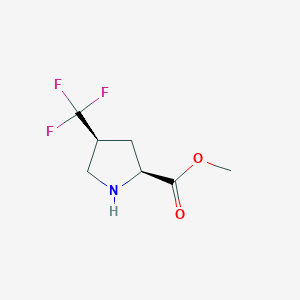![molecular formula C10H7ClN2S B12941854 [(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-33-8](/img/structure/B12941854.png)
[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-chloro-1H-indol-3-yl)thio)acetonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the indole ring system in this compound makes it a significant molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-chloro-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 5-chloroindole with a suitable thiol and acetonitrile. One common method is the nucleophilic substitution reaction where 5-chloroindole reacts with a thiol in the presence of a base to form the corresponding thioether. This intermediate is then reacted with acetonitrile under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of 2-((5-chloro-1H-indol-3-yl)thio)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-chloro-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the indole ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
2-((5-chloro-1H-indol-3-yl)thio)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((5-chloro-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to modulation of their activity. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Lacks the chlorine and thio groups.
5-chloro-1H-indole-3-acetonitrile: Lacks the thio group.
2-(5-chloro-1H-indol-3-yl)ethanamine: Contains an amine group instead of a nitrile group.
Uniqueness
2-((5-chloro-1H-indol-3-yl)thio)acetonitrile is unique due to the presence of both the chlorine and thio groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
Propiedades
Número CAS |
61021-33-8 |
|---|---|
Fórmula molecular |
C10H7ClN2S |
Peso molecular |
222.69 g/mol |
Nombre IUPAC |
2-[(5-chloro-1H-indol-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C10H7ClN2S/c11-7-1-2-9-8(5-7)10(6-13-9)14-4-3-12/h1-2,5-6,13H,4H2 |
Clave InChI |
ZASAHOUFCTXWFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=CN2)SCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


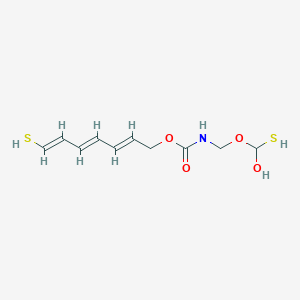
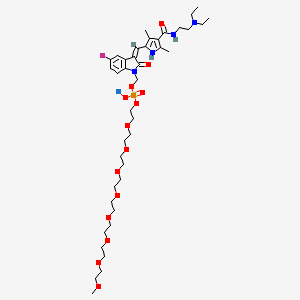



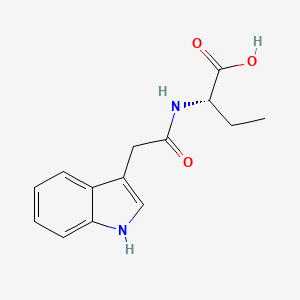
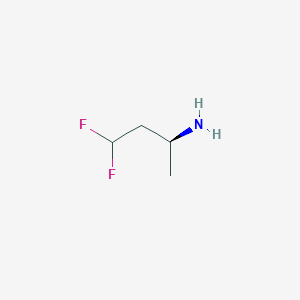
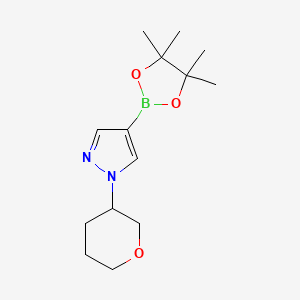
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)
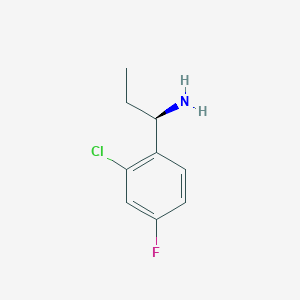
![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)

